

Application of BMS-986339 in Organoid Cultures: A Detailed Guide

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Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565

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Introduction

BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[3][4] As such, FXR has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH).[5][6][7] Preclinical studies have demonstrated that **BMS-986339** exhibits a distinct pharmacological profile with tissue-selective effects and robust anti-fibrotic efficacy in vivo.[2][5][6]

Organoid cultures, three-dimensional (3D) in vitro models that recapitulate the cellular organization and function of native tissues, offer a powerful platform for studying the effects of compounds like **BMS-986339** in a more physiologically relevant context than traditional 2D cell culture. This document provides detailed application notes and protocols for the use of **BMS-986339** in organoid cultures, with a focus on liver and intestinal organoids, which are key sites of FXR activity.

Mechanism of Action of BMS-986339

BMS-986339 acts as an agonist for FXR, a nuclear receptor primarily expressed in the liver and intestine. Upon activation by bile acids or synthetic agonists like **BMS-986339**, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This

complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include:

- Inhibition of bile acid synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8]
- Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the secretion of FGF19 (FGF15 in rodents), which travels to the liver and further suppresses bile acid synthesis.[2][8]
- Regulation of lipid and glucose metabolism: FXR influences genes involved in triglyceride and cholesterol metabolism, as well as glucose homeostasis.[3][4]
- Anti-inflammatory and anti-fibrotic effects: FXR activation has been shown to reduce inflammation and fibrosis in preclinical models of liver disease.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **BMS-986339** based on available preclinical studies.

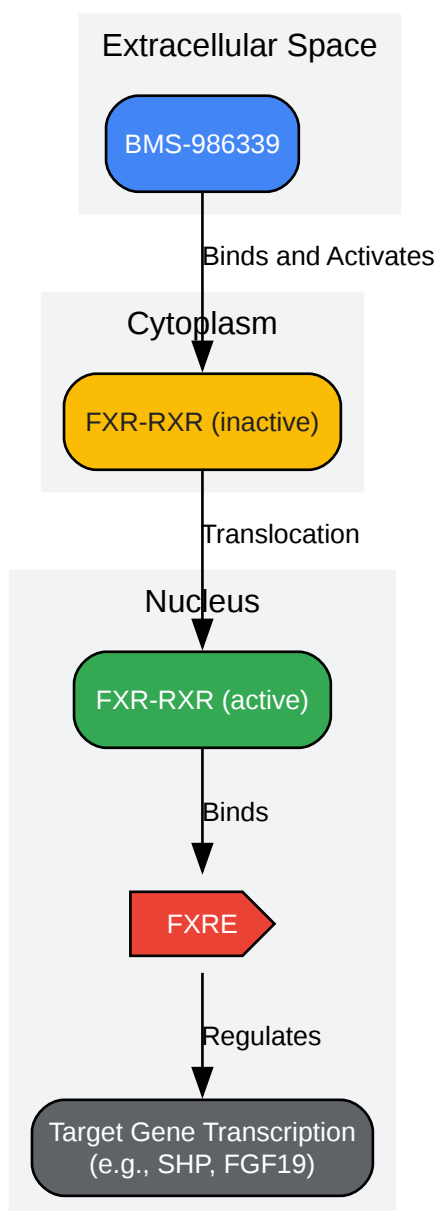
Table 1: In Vitro Activity of **BMS-986339**

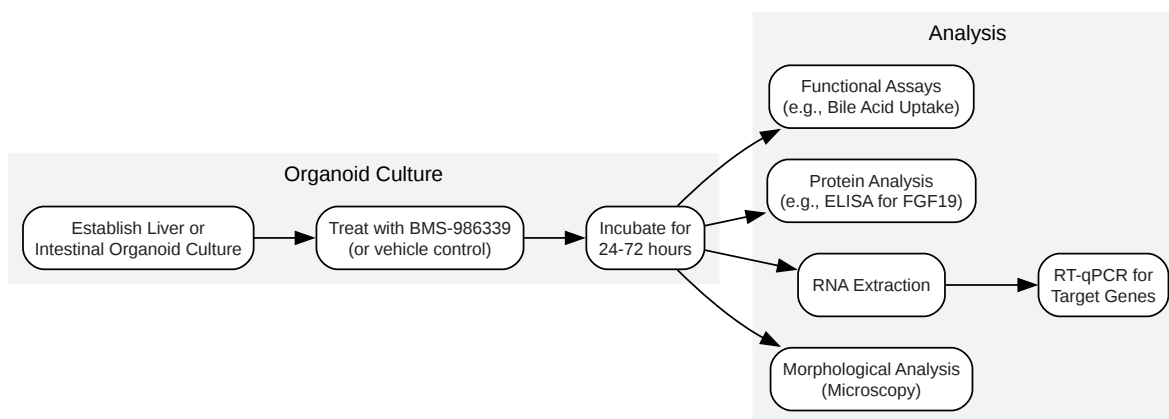
Assay	Cell Line	Endpoint	Result	Reference
hFXR-Gal4 Reporter Assay	-	EC50	66 ± 36 nM	[2]
BSEP Gene Expression	Huh-7	Gene Activation	Reduced	[1]
FGF19 Secretion	Human Hepatocytes	Secretion	Reduced	[1]
Cytochrome P450 Inhibition	-	IC50 (CYP2C8)	8 µM	[1]
Cytochrome P450 Inhibition	-	IC50 (CYP2C9)	13.5 µM	[1]
hERG Channel Inhibition	-	IC50	4.5 µM	[1]
OATP1B3 Transporter Inhibition	-	IC50	1.44 µM	[1]
BSEP Transporter Inhibition	-	IC50	1.5 µM	[1]
hUGT1A1 Inhibition	-	IC50	4.85 µM	[1]

Table 2: In Vivo Activity of **BMS-986339** in a Mouse Bile Duct Ligation (BDL) Model

Dosage	Duration	Key Findings	Reference
10 mg/kg, p.o., once daily	9 days	Induced Fgf15 production	[1]
0.3, 1, 3, and 10 mg/kg, p.o., once daily	9 days	Induced Fgf15 and SHP gene expression in the ileum	[1]
10 mg/kg, p.o., once daily	9 days	Decreased the ratio of hydroxyproline to total protein content and decreased collagen levels	[1]

Signaling Pathway and Experimental Workflow Diagrams





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